

Spectroscopic Characterization of 4,6-Dichloro-2-methylnicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dichloro-2-methylnicotinic acid

Cat. No.: B1591953

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Introduction

4,6-Dichloro-2-methylnicotinic acid (CAS No. 693286-31-6) is a substituted pyridine carboxylic acid with significant potential in medicinal chemistry and materials science.^{[1][2][3]} Its molecular structure, featuring a dichlorinated pyridine ring, a carboxylic acid moiety, and a methyl group, presents a unique combination of functional groups that dictate its chemical reactivity and physical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize **4,6-Dichloro-2-methylnicotinic acid**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Molecular Structure and Predicted Spectroscopic Features

The structural formula of **4,6-Dichloro-2-methylnicotinic acid** is $C_7H_5Cl_2NO_2$ ^[1], with a molecular weight of 206.03 g/mol.^{[1][2][3]}

Structure:

Based on this structure, we can predict the following general spectroscopic features:

- ^1H NMR: Signals corresponding to the aromatic proton, the methyl protons, and the acidic proton of the carboxylic acid.
- ^{13}C NMR: Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carboxyl group.
- IR Spectroscopy: Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C=N and C=C (aromatic ring), C-Cl, and C-H bonds.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4,6-Dichloro-2-methylnicotinic acid**, both ^1H and ^{13}C NMR are indispensable for structural confirmation.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show three distinct signals in a deuterated solvent like DMSO- d_6 . The choice of DMSO- d_6 is strategic as it can solubilize the carboxylic acid and its polar nature will influence the chemical shifts.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid Proton	13.0 - 14.0	Singlet (broad)	1H	-COOH
Aromatic Proton	7.5 - 8.0	Singlet	1H	H-5
Methyl Protons	2.5 - 2.7	Singlet	3H	-CH ₃

Rationale behind Predictions:

- The carboxylic acid proton is expected to be significantly deshielded and will appear as a broad singlet at a high chemical shift due to hydrogen bonding with the solvent.[4]
- The lone aromatic proton at the 5-position is flanked by two chlorine atoms, which are electronegative and will deshield it, placing its signal in the aromatic region.
- The methyl protons are attached to the pyridine ring and will appear as a singlet in a region typical for methyl groups on an aromatic system.

Predicted ^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum in DMSO- d_6 is predicted to display seven distinct signals, corresponding to each carbon atom in the molecule.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment
Carbonyl Carbon	165 - 170	C=O
Aromatic Carbons	120 - 160	C-2, C-3, C-4, C-6
Aromatic Carbon	115 - 125	C-5
Methyl Carbon	18 - 25	-CH ₃

Rationale behind Predictions:

- The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at the lowest field.[5]
- The carbons of the pyridine ring will have distinct chemical shifts based on their substitution. Carbons bonded to chlorine (C-4 and C-6) and the carbon bearing the methyl group (C-2) will have their resonances influenced by these substituents.
- The methyl carbon will appear at a high field, typical for sp^3 hybridized carbons.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR analysis of **4,6-Dichloro-2-methylnicotinic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of **4,6-Dichloro-2-methylnicotinic acid** is expected to show characteristic absorption bands for its key functional moieties.

Predicted IR Data

The spectrum is typically acquired from a solid sample, often using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad	O-H stretch	Carboxylic Acid
2900-3000	Medium	C-H stretch	-CH ₃
1700-1725	Strong	C=O stretch	Carboxylic Acid
1550-1600	Medium-Strong	C=C and C=N stretch	Aromatic Ring
1400-1450	Medium	C-H bend	-CH ₃
1200-1300	Strong	C-O stretch	Carboxylic Acid
900-950	Medium	O-H bend (out-of-plane)	Carboxylic Acid
700-800	Strong	C-Cl stretch	Chloro-aromatic

Rationale behind Predictions:

- The O-H stretch of the carboxylic acid will be a very broad band due to extensive hydrogen bonding in the solid state.[6]
- The C=O stretch will be a strong, sharp peak, which is a hallmark of carbonyl compounds.[6]
- The aromatic ring vibrations (C=C and C=N stretches) will appear in the 1500-1600 cm⁻¹ region.[7]

- The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm^{-1} .^[8]

Experimental Protocol: IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization is a common technique for volatile and thermally stable compounds.

m/z	Predicted Identity	Rationale
205/207/209	$[M]^+$	Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule with two chlorine atoms.
188/190/192	$[M - OH]^+$	Loss of a hydroxyl radical from the carboxylic acid.
160/162/164	$[M - COOH]^+$	Loss of the entire carboxylic acid group.
125/127	$[M - COOH - Cl]^+$	Subsequent loss of a chlorine atom.

Rationale behind Predictions:

- The molecular ion peak is expected at m/z 205, corresponding to the molecular weight with the most abundant isotopes (^{12}C , ^1H , ^{35}Cl , ^{14}N , ^{16}O). The presence of two chlorine atoms will result in a characteristic $M+2$ and $M+4$ pattern.

- Fragmentation of carboxylic acids often involves the loss of the hydroxyl group or the entire carboxyl group.[9]

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

For a more controlled analysis, especially for less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is often preferred.

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of **4,6-Dichloro-2-methylnicotinic acid** through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The predicted data, based on established principles of spectroscopy and data from related compounds, serves as a robust reference for researchers working with this molecule. The experimental protocols outlined in this guide represent best practices in the field, ensuring the acquisition of high-quality, reliable data. This multi-faceted spectroscopic approach is fundamental to ensuring the identity, purity, and quality of **4,6-Dichloro-2-methylnicotinic acid** in research and development settings.

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